molecular formula C14H15NO5S B13035174 Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide

Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide

Cat. No.: B13035174
M. Wt: 309.34 g/mol
InChI Key: UKAKHLJMQGBEJN-UHFFFAOYSA-N
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Description

Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide is a spirocyclic compound featuring a pyrrolidine ring fused to a thiochromane dioxide moiety via a spiro junction at the 3-position of the pyrrolidine and the 2'-position of the thiochromane. The methyl carboxylate group at the 6'-position and the sulfone (1',1'-dioxide) functional group contribute to its unique physicochemical properties.

Properties

Molecular Formula

C14H15NO5S

Molecular Weight

309.34 g/mol

IUPAC Name

methyl 1,1,2'-trioxospiro[3,4-dihydrothiochromene-2,3'-pyrrolidine]-6-carboxylate

InChI

InChI=1S/C14H15NO5S/c1-20-12(16)10-2-3-11-9(8-10)4-5-14(21(11,18)19)6-7-15-13(14)17/h2-3,8H,4-7H2,1H3,(H,15,17)

InChI Key

UKAKHLJMQGBEJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3(CC2)CCNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxospiro[pyrrolidine-3,2’-thiochromane]-6’-carboxylate 1’,1’-dioxide typically involves multi-component reactions. One common method is the three-component one-pot synthesis, which involves the reaction of azomethine ylides with dipolarophiles under mild conditions. This method provides high regioselectivity and stereoselectivity, enabling the assembly of complex structures in a single step .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxospiro[pyrrolidine-3,2’-thiochromane]-6’-carboxylate 1’,1’-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The compound Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on scientific research , pharmaceutical development , and biological studies .

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structural properties suggest that it may interact with specific biological targets, making it a candidate for drug development. For instance, compounds with similar spirocyclic structures have shown promise as inhibitors of protein-protein interactions, particularly in cancer therapy where targeting the MDM2-p53 interaction is crucial .

Research indicates that spirocyclic compounds can exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. The thiochromane moiety in the compound may contribute to these effects, as thiochromanes have been noted for their antioxidant capabilities . Studies focusing on derivatives of this compound could lead to the discovery of new pharmacological agents.

Case Study 1: MDM2 Inhibition

A study on structurally related spirooxindoles revealed their effectiveness as MDM2 inhibitors. The compound was shown to possess high affinity for MDM2, leading to significant tumor regression in vivo . This highlights the potential of this compound in cancer treatment strategies.

Case Study 2: Antimicrobial Properties

Another investigation into spirocyclic compounds demonstrated their efficacy against various bacterial strains. The incorporation of sulfur-containing groups in the structure often enhances antimicrobial activity, suggesting that this compound may offer similar benefits .

Table 1: Comparison of Biological Activities

Compound TypeActivity TypeReference
SpirooxindolesMDM2 Inhibition
ThiochromanesAntioxidant
Thiochromane DerivativesAntimicrobial

Table 2: Structure-Activity Relationship (SAR) Insights

Structural FeatureActivity ImpactExample
Spirocyclic FrameworkEnhances bindingMDM2 inhibitors
Thiochromane GroupIncreases activityAntimicrobial agents
Carboxylate Functional GroupImproves solubilityDrug formulation

Mechanism of Action

The mechanism of action of Methyl 2-oxospiro[pyrrolidine-3,2’-thiochromane]-6’-carboxylate 1’,1’-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Bioactivity

  • Carboxylate vs. Amide Groups : Carboxylate analogs (e.g., compound 6f , Ki = 0.36 μM) exhibit stronger binding than amides (e.g., 6e , Ki = 1.6 μM). The methyl ester in the target compound may balance solubility and target affinity compared to bulkier amides .
  • Aryl Substituents: The 2,6-dichlorobenzoyl group in 6f enhances activity over simpler benzoyl groups.

Table 2: Substituent Impact on Binding Affinity

Compound R1 Group R2 Group Ki (μM)
6e () Phenoxyacetyl 2-Methoxyethylamine 1.6
6f () 2,6-Dichlorobenzoyl 2-Phenethylamine 0.36
Target Spiro Compound Thiochromane dioxide Methyl ester N/A

Structural and Conformational Analysis

Ring Puckering and Spiro Geometry

The Cremer-Pople parameters () quantify ring puckering in cyclic systems. For the target compound:

  • Pyrrolidine Ring: Likely exhibits envelope or twist conformations, influenced by the spiro junction. Non-spiro pyrrolidines (e.g., in compound 55) may adopt flatter geometries due to fewer steric constraints .
  • Thiochromane Dioxide: The sulfone group imposes planarity, contrasting with non-oxidized thiochromane analogs.

Table 3: Conformational Comparison Using Cremer-Pople Parameters

Compound Ring Type Puckering Amplitude (Å) Phase Angle (°)
Target Spiro Compound Pyrrolidine ~0.5 (estimated) 180 (envelope)
Cyclopentane (Reference) Cyclopentane 0.4–0.6 Variable

Crystallographic and Packing Behavior

Software like SHELXL () and Mercury () enable comparisons of crystal packing:

  • Intermolecular Interactions : The sulfone and ester groups in the target compound may form hydrogen bonds or dipole-dipole interactions, akin to the carbonyl motifs in 6f .
  • Packing Similarity: Mercury’s Materials Module could assess packing motifs against non-spiro analogs, highlighting differences in void spaces or layer stacking .

Biological Activity

Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, particularly focusing on its anticancer and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a thiochromane moiety, which is known for its diverse biological activities. The presence of the pyrrolidine ring enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, spirooxindoles have been reported to act as potent inhibitors of MDM2, a protein that regulates the p53 tumor suppressor. A study demonstrated that such compounds could achieve complete tumor regression in vivo, highlighting their potential as cancer therapeutics .

Table 1: Summary of Anticancer Activity Studies

CompoundTargetIC50 (μM)Mechanism of Action
Spirooxindole 60MDM2< 1 nMInhibition of p53 degradation
Methyl 2-oxospiro...ERK1/2Not specifiedInhibition of signaling pathways

Enzyme Inhibition

The compound has shown promise as an inhibitor of ERK1/2 kinases, which are critical in various signaling pathways associated with cancer progression. Inhibitors of these kinases are being explored for their therapeutic potential in treating ERK1/2-mediated conditions .

Structure-Activity Relationship (SAR)

An extensive structure-activity relationship study has been conducted on similar compounds, revealing that modifications to the spirocyclic structure can significantly enhance biological activity. For example, varying the substituents on the pyrrolidine ring can affect binding affinity and selectivity towards targets such as MDM2 and ERK1/2 kinases .

Table 2: Structure-Activity Relationship Insights

ModificationImpact on ActivityReference
Substituent on C-2 of pyrrolidineIncreased MDM2 affinity
Aromatic substitutions on thiochromaneEnhanced ERK1/2 inhibition

Case Studies

A notable case study involved the synthesis and evaluation of a series of spirocyclic compounds related to this compound. These studies revealed that specific modifications led to improved cytotoxicity against various cancer cell lines, including HCT-116 and MDA-MB-231, with IC50 values indicating potent activity .

The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways, showing that these compounds could disrupt cellular homeostasis leading to cancer cell death.

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